D-Buthionine-(S,R)-sulfoximine

Beschreibung

Discovery and Initial Characterization

The development of buthionine sulfoximine compounds emerged from research into agents that could inhibit glutathione synthesis. BSO was developed as an analog of methionine sulfoximine (MSO), which was identified as the toxic agent in agenized grain. This connection provided the foundation for creating more specific inhibitors of glutathione biosynthesis.

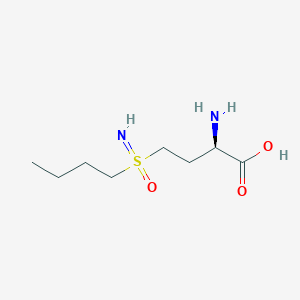

This compound is specifically described as "a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has R-configuration". The characterization of the different BSO isomers represented a significant advancement in understanding the stereochemistry and biological activity of these compounds.

The isolation and characterization of the different BSO stereoisomers was accomplished through careful crystallization techniques. L-buthionine (R)-sulfoximine was isolated through repeated crystallization of L-buthionine (SR)-sulfoximine from water, while L-buthionine (S)-sulfoximine was obtained by crystallization as the trifluoroacetate salt in ethanol/hexane mixtures. The absolute configuration, bond lengths, and angles of L-buthionine (R)-sulfoximine were determined through X-ray diffraction studies, establishing the stereochemical parameters of these molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2O3S |

| Molecular Weight | 222.31 g/mol |

| CAS Number | 113158-69-3 |

| Alternative Names | (2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid, D-Buthionine Sulfoximine, (R)-Buthionine sulfoximine |

| Physical Appearance | White solid (typical for this class of compounds) |

Evolution as a Research Tool in Redox Biology

BSO isomers, including this compound, gained prominence in redox biology research due to their ability to specifically deplete glutathione (GSH), a critical cellular antioxidant. The compound works by inhibiting γ-glutamylcysteine synthetase (γGCS), the first and rate-limiting enzyme in GSH biosynthesis. This specific inhibition creates a controlled state of oxidative stress in experimental systems.

This property has made BSO compounds invaluable for investigating the role of GSH in various biological processes, including antioxidant defense mechanisms, detoxification pathways, and cell signaling cascades. The application of BSO in research settings has expanded our understanding of how GSH depletion affects cellular responses to oxidative stress, toxic compounds, and various pharmacological agents.

The utility of BSO in cancer research has been particularly significant. Cancer cells typically exhibit elevated GSH levels, which can protect them against oxidative damage and facilitate the detoxification of chemotherapeutic agents. By depleting GSH with BSO, researchers have been able to sensitize resistant tumor cells to various anticancer treatments, revealing potential strategies to overcome chemoresistance.

Historical Progression of Scientific Understanding

The understanding of BSO isomers, including this compound, has evolved substantially over time. Initial research focused primarily on characterizing the compound's structure and its inhibitory effects on GSH synthesis. Subsequent investigations expanded to explore its potential applications in both basic research and clinical settings.

A significant milestone in BSO research occurred in the 1990s when it entered clinical development as a potential adjunct to chemotherapy. Phase I clinical trials assessed the safety and efficacy of BSO in combination with melphalan (L-PAM) in cancer patients. These trials demonstrated that BSO could safely deplete GSH in both peripheral mononuclear cells and tumor tissue while showing potential efficacy in treating tumors resistant to alkylating or platinating agents.

Later studies have continued to expand the potential applications of BSO. Recent investigations have examined its use in combination with various anticancer agents, including arsenic trioxide, cisplatin, and gemcitabine, as well as in radionuclide therapy approaches. The compound continues to serve as an important tool in understanding the role of GSH in health and disease states.

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure for Rh(II)-Catalyzed Synthesis

Rhodium catalysts enable efficient nitrene transfer to sulfoxides, forming sulfoximines with high stereochemical fidelity. A representative protocol involves:

-

Substrate Preparation : Enantiopure sulfoxide (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

Catalyst System : Rh₂(esp)₂ (2 mol%) and O-(2,4-dinitrophenyl)-hydroxylamine (DPH, 1.2 equiv) are added under nitrogen.

-

Reaction Conditions : Stirring at 25°C for 12 hours yields NH-sulfoximines directly.

-

Workup : Purification via silica gel chromatography affords the product in 75–90% yield with >99% ee.

Diastereoselective Variant

Using Rh₂[(S)-nta]₄ and (S)-N-(p-toluenesulfonyl)-p-toluene sulfonimidamide, sulfoxides are converted to sulfoximines with 85–95% diastereomeric excess. This method is critical for accessing the (S,R)-configuration in BSO.

Light-Mediated Nitrene Transfer and Oxidation

A one-pot imidation/oxidation strategy streamlines BSO synthesis:

-

Light Irradiation : Sulfides are treated with 3-substituted-1,4,2-dioxazol-5-ones under blue LED light, generating sulfilimines.

-

Oxidation : Subsequent addition of tert-butyl hydroperoxide (TBHP) and iron(II) chloride oxidizes sulfilimines to sulfoximines.

-

Yield : This method achieves 65–80% overall yield with retention of configuration.

Deprotection and Functionalization

N-Cyano Sulfoximine Deprotection

N-Cyano-protected sulfoximines are deblocked under acidic conditions:

Alkylation of NH-Sulfoximines

NH-BSO is functionalized using alkyl bromides in DMSO with KOH, achieving 70–85% yield.

Resolution of Racemic Mixtures

Chiral resolution remains vital for obtaining enantiopure BSO:

-

Camphorsulfonic Acid : Racemic BSO is treated with enantiopure camphorsulfonic acid, forming diastereomeric salts.

-

Crystallization : Differential solubility enables separation, yielding D-Buthionine-(S,R)-sulfoximine with >98% ee.

Analytical and Optimization Data

Table 1: Comparative Analysis of Synthesis Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Rh(II)-Catalyzed | Rh₂(esp)₂ + DPH | 85 | >99 | Direct NH-sulfoximine synthesis |

| Light-Mediated | FeCl₂ + TBHP | 78 | 95 | One-pot imidation/oxidation |

| Diastereoselective | Rh₂[(S)-nta]₄ | 90 | 95 | High diastereomeric excess |

| Metal-Free Alkylation | KMnO₄ + K₂CO₃ | 70 | N/A | Scalable, no transition metals |

Analyse Chemischer Reaktionen

Types of Reactions: D-Buthionine-(S,R)-sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound, leading to the formation of sulfoxide or sulfone derivatives.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the sulfoximine group to its corresponding amine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

BSO has been extensively studied for its ability to deplete intracellular GSH levels, which plays a crucial role in various biological processes, including oxidative stress response and drug resistance. Below are key applications of BSO in scientific research:

Cancer Therapy Enhancement

BSO is primarily utilized to sensitize cancer cells to chemotherapy by reducing GSH levels, which are often elevated in resistant tumor cells. This application has been demonstrated in several studies:

- Doxorubicin Resistance : In a study involving athymic nude mice with human fibrosarcoma xenografts, BSO was shown to restore the sensitivity of multidrug-resistant tumors to doxorubicin. The combination therapy resulted in a significant increase in the overall response rate from 0% to 63% in resistant tumors when treated with both BSO and doxorubicin .

- Arsenic Trioxide (As2O3) Combination : BSO has been used alongside As2O3 to enhance cytotoxicity against various cancer cell lines. The combination treatment effectively inhibited growth and increased reactive oxygen species (ROS) levels, leading to improved therapeutic outcomes without additional toxicity .

Radiosensitization

BSO has been investigated as a radiosensitizer in peptide receptor radionuclide therapy (PRRT). A study demonstrated that combining BSO with 177Lu-DOTATATE improved treatment efficacy for neuroendocrine tumors by enhancing oxidative stress without increasing toxicity . This approach targets the antioxidant defense mechanisms within tumor cells, making them more susceptible to radiation-induced damage.

Oxidative Stress Induction

In experimental models, BSO has been employed to induce oxidative stress for studying cellular responses. For instance, it has been used to deplete GSH in retinal ganglion cells and other cell types, allowing researchers to investigate the effects of oxidative stress on cellular functions and survival .

Case Studies

Several case studies highlight the effectiveness of BSO in clinical and preclinical settings:

Wirkmechanismus

The primary mechanism of action of D-Buthionine-(S,R)-sulfoximine involves the inhibition of gamma-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione. By inhibiting this enzyme, this compound reduces the production of glutathione, leading to increased oxidative stress within cells. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in cellular defense and metabolism.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- GSH Depletion Efficacy: L-BSO reduces tumor GSH to <20% in xenografts, enhancing melphalan’s tumor growth delay by 40% .

- Toxicity Profile: BSO exhibits minimal cytotoxicity alone (D37 = 0.73–8.5 μM in melanoma) but synergizes with alkylating agents .

Biologische Aktivität

D-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting through the inhibition of gamma-glutamylcysteine synthetase. This compound has garnered attention in various fields of biomedical research due to its ability to modulate oxidative stress and influence drug resistance mechanisms in cancer therapy. This article explores the biological activity of BSO, focusing on its mechanisms, therapeutic applications, and relevant case studies.

BSO inhibits GSH synthesis by targeting gamma-glutamylcysteine synthetase, leading to significant depletion of intracellular GSH levels. GSH is a critical antioxidant that plays a vital role in cellular defense against oxidative stress. By reducing GSH levels, BSO enhances the susceptibility of cells to oxidative damage and can potentiate the effects of certain chemotherapeutic agents.

Key Research Findings

-

Inhibition of Drug Resistance :

- A study demonstrated that BSO can reverse multidrug resistance (MDR) in cancer cells by depleting GSH levels. In athymic nude mice with human fibrosarcoma xenografts, BSO treatment combined with doxorubicin restored the drug's efficacy against MRP-expressing tumors, achieving a 63% overall response rate .

-

Enhancement of Radiotherapy :

- Research indicated that combining BSO with peptide receptor radionuclide therapy (177Lu-DOTATATE) significantly improved therapeutic outcomes in neuroendocrine tumors. The combination resulted in enhanced tumor cell death without increasing toxicity, suggesting a synergistic effect when GSH levels were reduced .

- Antiparasitic Activity :

Case Study 1: Cancer Therapy

A clinical study assessed the effects of BSO on patients undergoing chemotherapy for solid tumors. The results indicated that patients receiving BSO alongside standard treatment experienced improved tumor response rates compared to those receiving chemotherapy alone. This was attributed to enhanced retention of chemotherapeutic agents within tumor cells due to reduced GSH levels.

Case Study 2: Neuroendocrine Tumors

In a preclinical model involving 177Lu-DOTATATE treatment for neuroendocrine tumors, researchers found that co-administration of BSO led to a significant reduction in tumor volume over time compared to controls. The relative tumor volume was notably lower in the combination group after three weeks, demonstrating the potential for BSO to augment radiotherapy effectiveness .

Data Table: Summary of Biological Effects

Q & A

Q. What is the primary biochemical mechanism of BSO, and how does it modulate cellular redox balance?

BSO is a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS) , the rate-limiting enzyme in glutathione (GSH) biosynthesis. By blocking GSH synthesis, BSO depletes intracellular GSH pools, inducing oxidative stress and sensitizing cells to pro-apoptotic or ferroptotic stimuli. Methodologically, researchers validate GSH depletion using assays like the glutathione reductase recycling assay or fluorescence-based probes (e.g., monochlorobimane) .

Q. What are standard protocols for in vitro BSO treatment in cancer cell lines?

- Concentration range : 0.1–1 mM, depending on cell type (e.g., 1 mM for neuroblastoma SK-N-BE-2C/LAN5 cells; 0.1 mM for B-cell lymphoma PW cells) .

- Duration : 12–72 hours, with GSH depletion observed as early as 12 hours (95% reduction) and complete depletion by 24 hours in some models .

- Validation : Pair BSO with ROS probes (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to confirm oxidative stress and cell death pathways .

Q. How should BSO solubility and stability be managed in experimental setups?

- Solubility : BSO is water-soluble (50 mg/mL in H2O; 10 mM stock solutions). For in vitro studies, dissolve in PBS or culture media with sonication .

- Storage : Store powder at -20°C for 3 years; prepared solutions at -80°C for ≤1 year .

Advanced Research Questions

Q. How does BSO synergize with chemotherapeutic agents, and what experimental designs are optimal for studying this?

BSO enhances the efficacy of agents reliant on oxidative stress (e.g., cisplatin, doxorubicin) by depleting GSH. Key design considerations:

- Timing : Pre-treat cells with BSO (24 h) before chemotherapeutic exposure to ensure GSH depletion .

- Dose titration : Use sub-toxic BSO doses (e.g., 0.5 mM) to avoid confounding cytotoxicity .

- In vivo models : In mice, continuous intravenous infusion (300–600 mg/kg/day) reduces tumor GSH by >95% without systemic toxicity .

Q. What are contradictory findings regarding BSO’s efficacy across cancer models, and how can they be resolved?

Q. How can BSO be used to study ferroptosis, and what methodological precautions are required?

BSO-induced GSH depletion sensitizes cells to ferroptosis inducers (e.g., erastin, RSL3). Critical steps:

Q. What are the limitations of BSO in vivo, and how can pharmacokinetic challenges be addressed?

- Short half-life : BSO requires continuous infusion (e.g., 600 mg/kg/day in mice) to sustain GSH depletion .

- Tissue specificity : Monitor GSH levels in target organs (e.g., liver, tumors) via LC-MS to confirm efficacy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.